Tert-butyl 4-formyl-2-methoxyphenyl carbonate

Protecting Group Chemistry Chemoselective Deprotection Phenol Protection

Unprotected vanillin's free phenol undergoes competing side reactions during alkylation, Mitsunobu, and oxidative coupling, reducing yields and complicating purification. O-t-Boc-Vanillin (CAS 145361-91-7) eliminates this interference: its Boc-carbonate group is stable under neutral to mildly basic aqueous conditions yet cleavable under mild acidolysis-orthogonal to alkyl esters, aryl ethers, and thioacetals. Delivered as a crystalline solid (mp 89-91°C) at ≥95% purity, enabling direct automated synthesizer use and crystallization-based scale-up purification (>95% recovery).

Molecular Formula C13H16O5
Molecular Weight 252.26 g/mol
CAS No. 145361-91-7
Cat. No. B131247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-formyl-2-methoxyphenyl carbonate
CAS145361-91-7
Molecular FormulaC13H16O5
Molecular Weight252.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)OC1=C(C=C(C=C1)C=O)OC
InChIInChI=1S/C13H16O5/c1-13(2,3)18-12(15)17-10-6-5-9(8-14)7-11(10)16-4/h5-8H,1-4H3
InChIKeyQHWDRZQSXVKLON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-formyl-2-methoxyphenyl carbonate: Dual-Function Building Block


tert-Butyl 4-formyl-2-methoxyphenyl carbonate (CAS 145361-91-7), commonly known as O-t-Boc-vanillin, is a protected vanillin derivative featuring an aldehyde at the 4-position and a tert-butoxycarbonyl (Boc) carbonate at the phenolic oxygen. It serves as a dual-function building block in medicinal chemistry and total synthesis: the aldehyde provides a reactive handle for condensations and cross-couplings, while the Boc-carbonate functions as a chemoselective phenol protecting group orthogonal to alkyl esters, aryl ethers, and thioacetals [1]. Commercially available from major suppliers in purities up to 99% , it is distinguished from unprotected vanillin by its higher melting point (89–91 °C) , facilitating purification by crystallization and enabling solid-phase handling.

Workflow Dual-functional building block for multi-step synthesis
Selection Context Orthogonal Boc protection compatible with alkyl esters, aryl ethers, thioacetals
Procurement Fit Crystalline solid enabling crystallization-based purification

Why Unprotected Vanillin and Analogs Cannot Replace O-t-Boc-vanillin


Generic substitution with unprotected vanillin (4-hydroxy-3-methoxybenzaldehyde) or other O-protected vanillin congeners (e.g., O-acetyl, O-benzyl) introduces competing reactivity and deprotection incompatibility. The free phenol in vanillin undergoes side reactions under basic alkylation, Mitsunobu, or oxidative coupling conditions, reducing yield and complicating purification [1]. Conversely, O-acetyl and O-benzyl vanillin require orthogonal deprotection protocols—basic hydrolysis or hydrogenolysis, respectively—that are incompatible with base-sensitive or reducible functional groups elsewhere in advanced intermediates. The Boc-carbonate of O-t-Boc-vanillin is cleavable under mild, acid-catalyzed conditions without affecting coexisting alkyl esters, aryl ethers, or thioacetals, a selectivity profile not matched by the alternatives [2].

Phenol reactivity
O-t-Boc-vanillin vs unprotected vanillin free phenol leads to side reactions under alkylation, Mitsunobu, oxidative conditions
Deprotection orthogonality
Boc-carbonate vs O-acetyl, O-benzyl Boc cleavable under mild acid without affecting coexisting esters, ethers, thioacetals
Aldehyde stability
O-benzyl vanillin hydrogenolysis reduces aldehyde; Boc method preserves aldehyde for further use

O-t-Boc-vanillin vs. Closest Analogs


Orthogonal Deprotection Selectivity vs. O-Acetyl and O-Benzyl Vanillin

The O-t-Boc group on the target compound is selectively removed by the catalytic system CBr₄/PPh₃ while leaving intact aryl alkyl ethers, alkyl esters, and thioacetals. Under identical conditions, O-acetyl vanillin undergoes competing transesterification with alkyl esters, and O-benzyl vanillin is inert to this catalytic system, requiring hydrogenolysis that also reduces the aldehyde moiety. This orthogonal stability profile is unique among common O-protecting groups used for vanillin [1].

Orthogonal Deprotection
Head-to-head
Zero side reactions vs. >10% transesterification or aldehyde reduction for O-acetyl/O-benzyl analogs
Supports orthogonal protection strategy in complex intermediates
CBr₄/PPh₃, MeCN, r.t., 30 min model study
Protecting Group Chemistry Chemoselective Deprotection Phenol Protection

Melting Point & Crystallinity: Purification and Solid-Phase Handling

The target compound is a crystalline solid (mp 89–91 °C) , whereas the parent unprotected vanillin melts at 81–83 °C [1]. The elevated melting point of O-t-Boc-vanillin facilitates purification by simple crystallization from common organic solvents (e.g., hexane/EtOAc) at ambient temperature, eliminating the need for column chromatography. This is particularly advantageous in solid-phase peptide and small-molecule library synthesis where volatile, low-melting-point solids are difficult to handle as dry powders .

Crystallinity & Handling
Cross-study comparable
mp 89–91 °C (+8 °C over vanillin) ; crystallization recovery >95%
Enables purification by crystallization, avoiding chromatography
DSC and open capillary; EtOAc/hexane crystallization
Solid-Phase Synthesis Crystallization Physical Property Differentiation

Commercial Purity Benchmark

The target compound is listed by Sigma-Aldrich with a 99% purity specification , exceeding the typical purity range (95%) offered by smaller vendors for structurally related O-protected vanillin derivatives such as O-benzyl-vanillin and O-allyl-vanillin. This high-purity standard reduces the need for additional in-house purification upon receipt, directly lowering the total cost of procurement for high-throughput screening libraries and preclinical synthesis programs.

Commercial Purity
Data to verify
Reported 99% purity (supplier specification) vs. 95–97% for analogs
Reported supplier specification; independent verification recommended
HPLC-UV / qNMR assay by manufacturer
Procurement Purity Benchmark Commercial Availability Quality Specification

O-t-Boc-vanillin: Key Application Scenarios


Orthogonal Phenol Protection for Late-Stage Functionalization

In medicinal chemistry campaigns where a vanillin-derived aldehyde is a core pharmacophore or linker, the O-t-Boc protecting group enables selective phenol deprotection in the presence of methyl esters, aryl ethers, and thioethers. This orthogonal stability, demonstrated by the absence of transesterification or reductive side-products under CBr₄/PPh₃ catalysis [1], makes it the preferred intermediate over O-acetyl-vanillin (which transesterifies) or O-benzyl-vanillin (which requires hydrogenolysis incompatible with reducible functional groups). Projects synthesizing entacapone analogs or COMT inhibitors directly benefit from this selectivity.

Solid-Phase Parallel Synthesis of Compound Libraries

The crystalline nature (mp 89–91 °C) of the compound [1] allows it to be delivered as a free-flowing powder to automated solid-phase synthesizers, unlike the low-melting, hygroscopic free vanillin. Its high commercial purity (99%) eliminates the need for pre-weighing purity adjustments, accelerating the preparation of diverse aldehyde-containing building blocks for amide coupling, reductive amination, and Wittig chemistry on solid supports.

Preclinical Toxicology Batches with Simplified Purification

When scaling up to >100 g for preclinical safety studies, the ability to purify the target compound by crystallization instead of flash chromatography directly reduces solvent consumption and waste disposal costs. The quantified crystallization recovery (>95%) [1] and the direct procurement of 99% material collectively minimize the number of unit operations, shortening the timeline to generate high-purity GLP-grade material.

Transient Phenol Protection in Enzymatic Aldehyde Transformations

The Boc-carbonate group is stable under neutral to mildly basic aqueous conditions, allowing the compound to be used as a substrate in enzymatic reductions (e.g., alcohol dehydrogenase) or oxidations (e.g., aldehyde oxidase) without generating the phenolate ion that can chelate metal cofactors or irreversibly inhibit enzymes. The subsequent mild acidolytic deprotection regenerates the free phenol for downstream bioconjugation, a sequence not accessible with the free phenol due to competing metal coordination and oxidative coupling byproducts.

Application
Selection Property
Validation Focus
Late-stage orthogonal phenol protection
Mild acid-labile Boc group with high functional group tolerance
Verify selectivity in presence of methyl esters, aryl ethers, thioethers
Solid-phase parallel synthesis
Crystalline, free-flowing solid with high melting point
Confirm powder handling and purity for automated dispensing
Preclinical toxicology batch scale-up
Crystallization-based purification with high recovery
Assess crystallization yield and purity consistency at scale
Transient phenol protection in enzymatic reactions
Boc stability under neutral/mildly basic aqueous conditions
Evaluate phenol protection during aldehyde biotransformation

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